molecular formula C18H20N2O3S B2669111 3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946299-15-6

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

Cat. No. B2669111
CAS RN: 946299-15-6
M. Wt: 344.43
InChI Key: DIXGSNZOJRCRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to have a high level of selectivity for certain kinases that are involved in the growth and survival of cancer cells.

Scientific Research Applications

  • Catalysis and Synthesis : Chengcai Xia et al. (2016) developed a method for remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using sodium sulfinates, which are environmentally friendly and less odorous than previous methods. This technique has applications in synthesizing various sulfonamide derivatives, potentially including 3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide (Xia et al., 2016).

  • Electrophysiological Activity : T. K. Morgan et al. (1990) researched on N-substituted imidazolylbenzamides and benzene-sulfonamides, demonstrating their potential as class III agents in cardiac electrophysiological activity. This suggests possible research avenues into similar compounds for cardiac applications (Morgan et al., 1990).

  • Antimalarial and Antiviral Properties : Asmaa M. Fahim and Eman H. I. Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives (related to the compound ) for antimalarial activity. These compounds showed significant antimalarial activity and were also explored for potential use against COVID-19 (Fahim & Ismael, 2021).

  • Metabolism and Toxicology : Matthias J Richter et al. (2022) studied the metabolic fate of synthetic cannabinoid receptor agonists, including compounds structurally similar to 3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide. These findings are essential in understanding the metabolism and potential toxicological implications of similar compounds (Richter et al., 2022).

  • Anticancer Properties : Teng Shao et al. (2014) synthesized derivatives of benzamides, including structures similar to the compound , as novel PI3K inhibitors and anticancer agents. This indicates potential applications in cancer research and therapy (Shao et al., 2014).

properties

IUPAC Name

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-3-6-15(11-13)18(21)19-16-9-8-14-7-4-10-20(17(14)12-16)24(2,22)23/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXGSNZOJRCRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

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